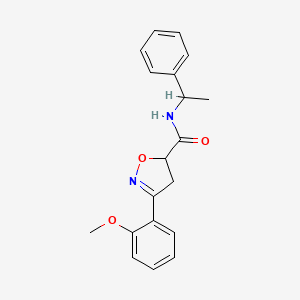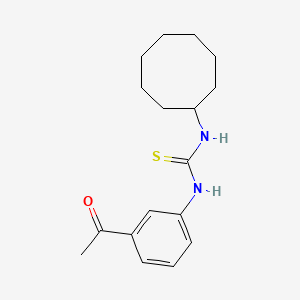
(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone
Overview
Description
(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl ring, a pyrrolidine sulfonyl group, and a methylpiperidine moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the chlorination of a phenyl ring, followed by the introduction of a pyrrolidine sulfonyl group through sulfonation reactions. The final step involves the attachment of a methylpiperidine group via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a probe for studying enzyme interactions and protein-ligand binding. Its structural features enable it to interact with specific biological targets, making it useful in biochemical assays and drug discovery research.
Medicine
In the medical field, this compound could be investigated for its potential therapeutic properties. Researchers may explore its efficacy as an inhibitor or activator of certain biological pathways, with the aim of developing new treatments for diseases.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-pyrrolidin-1-yl-benzoic acid: Shares the chlorinated phenyl ring and pyrrolidine group but lacks the sulfonyl and methylpiperidine moieties.
3-chloro-N-[2-chloro-5-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide: Contains similar functional groups but differs in the overall structure and connectivity of atoms.
Uniqueness
(2-Chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone stands out due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-5-4-8-19(12-13)17(21)15-11-14(6-7-16(15)18)24(22,23)20-9-2-3-10-20/h6-7,11,13H,2-5,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZBIQGZRSUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725200.png)

![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)
![4-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID](/img/structure/B4725233.png)

![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4725247.png)
![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)


![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-CYCLOPROPYL-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4725286.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![5-[(3-Butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B4725303.png)
